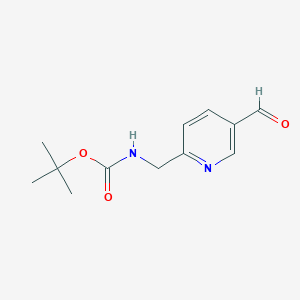
tert-Butyl ((5-formylpyridin-2-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ((5-formylpyridin-2-yl)methyl)carbamate: is a chemical compound with the molecular formula C11H14N2O3 . It is known for its use as an intermediate in the synthesis of various pharmaceuticals and fine chemicals . The compound features a pyridine ring substituted with a formyl group and a tert-butyl carbamate group, making it a versatile building block in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((5-formylpyridin-2-yl)methyl)carbamate typically involves the reaction of 5-formylpyridine with tert-butyl carbamate under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction. For example, (5-Bromo-pyridin-2-yl)-carbamic acid tert-butyl ester can be reacted with a formylating agent in the presence of a palladium catalyst and a base such as TMEDA (N,N,N’,N’-Tetramethylethylenediamine) in tetrahydrofuran (THF) solvent .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The reaction conditions are optimized for higher yields and purity, with careful control of temperature, pressure, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl ((5-formylpyridin-2-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: 5-Carboxypyridin-2-yl)methyl)carbamate.
Reduction: 5-Hydroxymethylpyridin-2-yl)methyl)carbamate.
Substitution: Halogenated derivatives of the pyridine ring.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl ((5-formylpyridin-2-yl)methyl)carbamate is used as a building block in the synthesis of complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving pyridine derivatives. It is also employed in the development of enzyme inhibitors and other bioactive molecules .
Medicine: this compound is used in the synthesis of active pharmaceutical ingredients (APIs). It is a key intermediate in the production of drugs targeting various diseases, including cancer and infectious diseases .
Industry: In the chemical industry, this compound is used in the production of fine chemicals and specialty chemicals. It is also employed in the development of new materials and catalysts .
Mecanismo De Acción
The mechanism of action of tert-Butyl ((5-formylpyridin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the pyridine ring can engage in coordination with metal ions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects .
Comparación Con Compuestos Similares
- tert-Butyl (5-bromopyridin-2-yl)carbamate
- tert-Butyl (4-methylpyridin-2-yl)carbamate
- tert-Butyl (6-formylpyridin-2-yl)carbamate
Comparison: tert-Butyl ((5-formylpyridin-2-yl)methyl)carbamate is unique due to the presence of both a formyl group and a tert-butyl carbamate group on the pyridine ring. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in chemistry, biology, and industry .
Propiedades
Fórmula molecular |
C12H16N2O3 |
|---|---|
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
tert-butyl N-[(5-formylpyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C12H16N2O3/c1-12(2,3)17-11(16)14-7-10-5-4-9(8-15)6-13-10/h4-6,8H,7H2,1-3H3,(H,14,16) |
Clave InChI |
VAEPXTAEFYPMOX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=NC=C(C=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


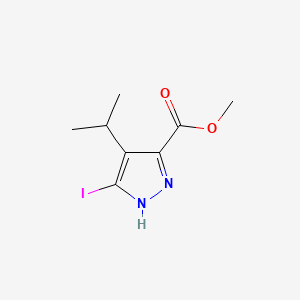
![2-[(cyclopropylcarbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B13930388.png)


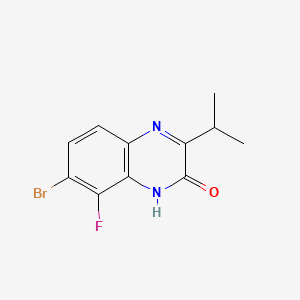
![Ethanone, 1-[5-(difluoromethoxy)-2-fluorophenyl]-](/img/structure/B13930405.png)
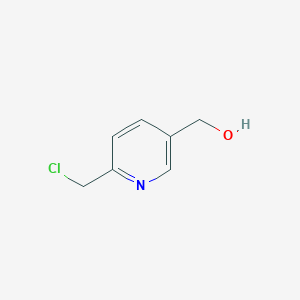
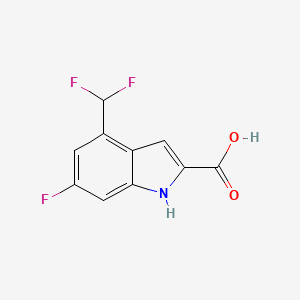
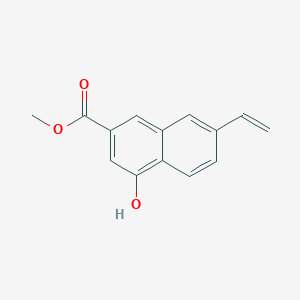

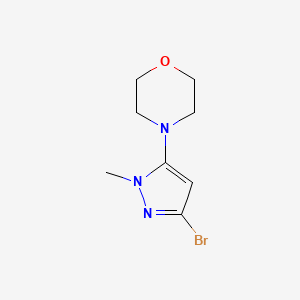
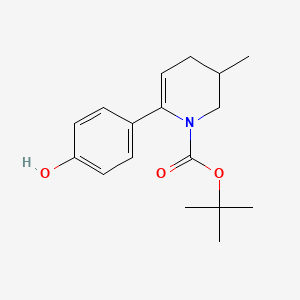

![Propan-1,3-dioic acid, di[3-methylbutyl] ester](/img/structure/B13930441.png)
